molecular formula C6H10O2 B13633259 1-(Hydroxymethyl)cyclobutane-1-carbaldehyde

1-(Hydroxymethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13633259
M. Wt: 114.14 g/mol
InChI Key: FXQHUQZCKVZYTF-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a cycloalkane derivative featuring both a hydroxymethyl group and an aldehyde group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Hydroxymethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. Another method includes the reduction of 1-(hydroxymethyl)cyclobutanone using suitable reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Hydroxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and biological studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: Lacks the hydroxymethyl and aldehyde groups, making it less reactive in certain reactions.

    Cyclobutanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity.

    Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups, offering different chemical properties.

Uniqueness

1-(Hydroxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxymethyl and an aldehyde group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6(5-8)2-1-3-6/h4,8H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHUQZCKVZYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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